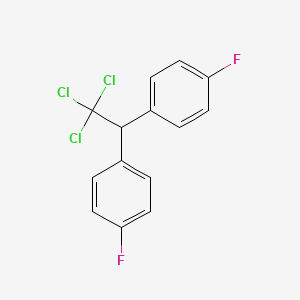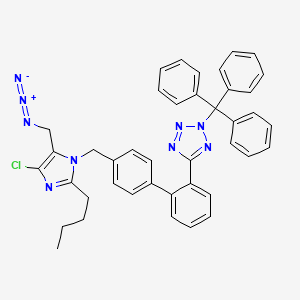
N-Trityl Losartan Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trityl Losartan Azide: is a derivative of Losartan, an angiotensin II receptor antagonist commonly used to treat hypertension. The compound features a trityl (triphenylmethyl) group and an azide functional group, which are significant in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Losartan Azide typically involves the protection of the Losartan molecule with a trityl group, followed by the introduction of an azide group. The trityl protection is usually achieved using trityl chloride in the presence of a base such as pyridine. The azide group can be introduced using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions:
Substitution Reactions: The azide group in N-Trityl Losartan Azide can undergo nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The trityl group can be oxidized under specific conditions to form trityl cations, which are useful in various organic synthesis reactions.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azide group.
Trityl Chloride (C19H15Cl): Used for trityl protection.
Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH3CN): Solvents for nucleophilic substitution reactions.
Major Products:
Primary Amines: Formed from the reduction of the azide group.
Trityl Cations: Formed from the oxidation of the trityl group.
科学的研究の応用
Chemistry: N-Trityl Losartan Azide is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique functional groups make it a valuable reagent in organic synthesis .
Biology and Medicine: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules. Its ability to form stable intermediates makes it useful in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
作用機序
The mechanism of action of N-Trityl Losartan Azide involves its interaction with specific molecular targets. The trityl group provides stability and protection to the molecule, while the azide group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and react with specific substrates .
類似化合物との比較
Losartan: The parent compound, used primarily for treating
特性
分子式 |
C41H36ClN9 |
|---|---|
分子量 |
690.2 g/mol |
IUPAC名 |
5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C41H36ClN9/c1-2-3-23-38-45-39(42)37(28-44-48-43)50(38)29-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-46-49-51(47-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3 |
InChIキー |
YWAIMMYICGFXDG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CN=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


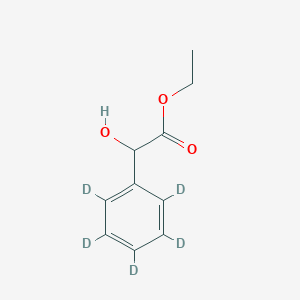
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
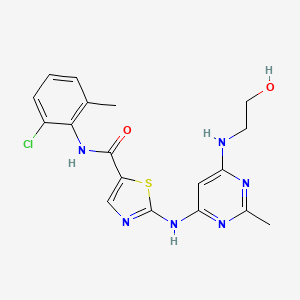
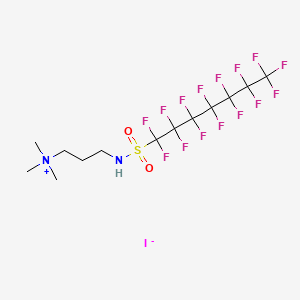

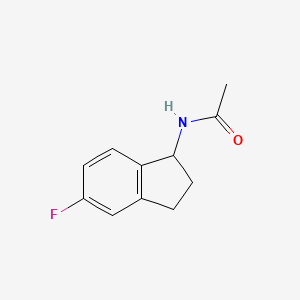
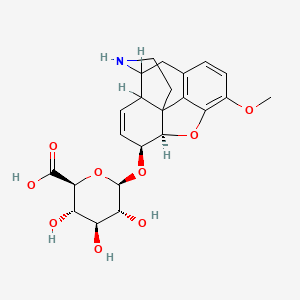
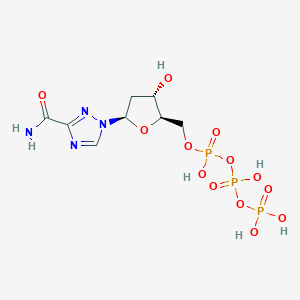
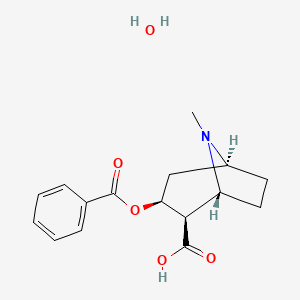
![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
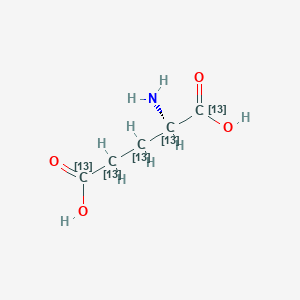
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
